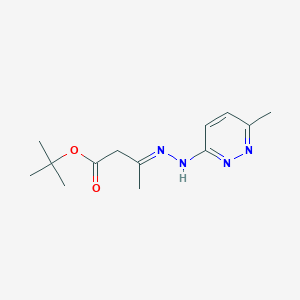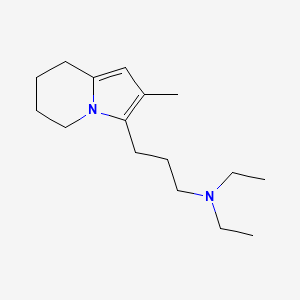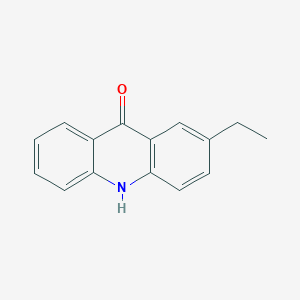
2-Ethyl-acridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-acridone is an organic compound belonging to the acridone family, which is characterized by a tricyclic structure with a carbonyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-acridone can be synthesized through several methods. One common approach involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives in the presence of a copper catalyst. The resulting 2-arylamino benzoic acids undergo cyclization using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the same Ullmann condensation and cyclization reactions but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method offers a greener alternative by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-acridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyacridone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Acridone N-oxide derivatives.
Reduction: Hydroxyacridone derivatives.
Substitution: Halogenated or nitro-substituted acridone derivatives.
Scientific Research Applications
2-Ethyl-acridone has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 2-Ethyl-acridone primarily involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription processes, leading to cell death. Additionally, this compound can inhibit enzymes such as topoisomerase and telomerase, further contributing to its anticancer properties .
Comparison with Similar Compounds
Acridone: The parent compound with a similar tricyclic structure but without the ethyl group.
Quinacridone: A related compound used as a pigment with a similar planar structure.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness of 2-Ethyl-acridone: this compound stands out due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications. Its ability to intercalate DNA and inhibit key enzymes makes it a promising candidate for drug development .
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-ethyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO/c1-2-10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)16-14/h3-9H,2H2,1H3,(H,16,17) |
InChI Key |
ZPKGRHWSHUCFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
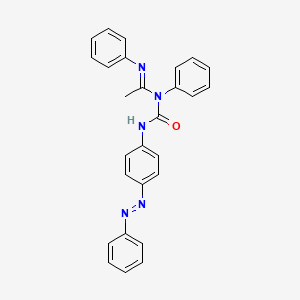

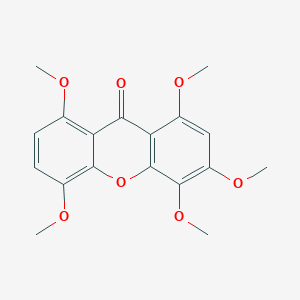
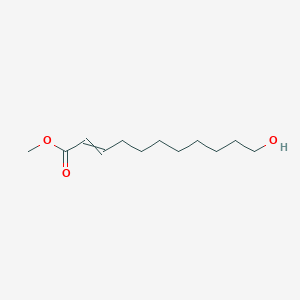
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
